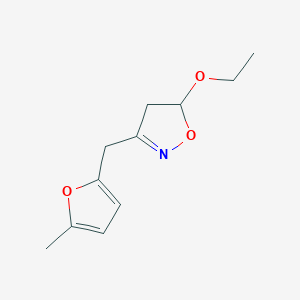
5-Ethoxy-3-((5-methylfuran-2-yl)methyl)-4,5-dihydroisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-3-((5-methylfuran-2-yl)methyl)-4,5-dihydroisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of an ethoxy group at the 5-position, a dihydro structure at the 4,5-positions, and a 5-methyl-2-furanyl methyl group at the 3-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceutical agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-3-((5-methylfuran-2-yl)methyl)-4,5-dihydroisoxazole typically involves the cycloaddition reaction of nitrile oxides with alkenes. This reaction is known as the 1,3-dipolar cycloaddition, which is a widely used method for constructing isoxazole rings. The reaction conditions often require the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is usually carried out at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate the use of catalysts to enhance the reaction rate and selectivity. Common catalysts used in the synthesis of isoxazoles include copper (I) and ruthenium (II) complexes .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethoxy-3-((5-methylfuran-2-yl)methyl)-4,5-dihydroisoxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce dihydroisoxazoles .
Applications De Recherche Scientifique
5-Ethoxy-3-((5-methylfuran-2-yl)methyl)-4,5-dihydroisoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of neurological and psychiatric disorders.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 5-Ethoxy-3-((5-methylfuran-2-yl)methyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Isoxazole, 5-methyl-3,4-diphenyl
- Isoxazole, 3-chloro-4,5-dihydro-5,5-dimethyl
- Isoxazole-5-carbonyl chloride
Uniqueness
5-Ethoxy-3-((5-methylfuran-2-yl)methyl)-4,5-dihydroisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group and the 5-methyl-2-furanyl methyl group enhances its reactivity and potential biological activity compared to other isoxazole derivatives .
Propriétés
Numéro CAS |
136354-52-4 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
5-ethoxy-3-[(5-methylfuran-2-yl)methyl]-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C11H15NO3/c1-3-13-11-7-9(12-15-11)6-10-5-4-8(2)14-10/h4-5,11H,3,6-7H2,1-2H3 |
Clé InChI |
SLMCTMBXGSFNCF-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=NO1)CC2=CC=C(O2)C |
SMILES canonique |
CCOC1CC(=NO1)CC2=CC=C(O2)C |
Synonymes |
Isoxazole, 5-ethoxy-4,5-dihydro-3-[(5-methyl-2-furanyl)methyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















